1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2BrF4NO2 . It has a molecular weight of 288 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene consists of a benzene ring substituted with bromo, fluoro, nitro, and trifluoromethyl groups . The InChI code for this compound is 1S/C7H2BrF4NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 288 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, and others were not found in the sources I retrieved.Scientific Research Applications
Organometallic Synthesis
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene is a versatile starting material in organometallic synthesis. Porwisiak and Schlosser (1996) demonstrated its use in the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, which facilitates various synthetically useful reactions with organometallic intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Nucleophilic Aromatic Substitution
Ajenjo et al. (2016) synthesized 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound structurally similar to 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene, demonstrating its potential for nucleophilic aromatic substitution. This process allows for the generation of novel benzenes with varying substitution patterns, highlighting its applicability in chemical synthesis (Ajenjo et al., 2016).
Antimicrobial Properties
In the field of medicinal chemistry, compounds similar to 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene have been synthesized with various substitutions on the benzene ring, including fluoro, bromo, and nitro groups. These compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi, as shown in the study by Liaras et al. (2011). This suggests potential applications in developing new antimicrobial agents (Liaras et al., 2011).
Derivatization Reagent in Analytical Chemistry
Jastrzębska et al. (2016) explored the use of a structurally related compound, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, as a derivatization reagent for biogenic amines in wines. This application demonstrates the potential of 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene in analytical chemistry, particularly in food quality control and safety (Jastrzębska et al., 2016).
Fluoro-Nitro Compound Research
Research in fluoro-nitro compounds, like 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene, has been conducted to understand their reactions and applications. Baum et al. (1966) investigated the reactions of similar fluoro-nitro compounds, contributing to the knowledge base of these compounds' chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Baum et al., 1966).
Safety And Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These hazard statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
1-bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKDDFAZCMOGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223839 | |
Record name | 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene | |
CAS RN |
932374-77-1 | |
Record name | 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932374-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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